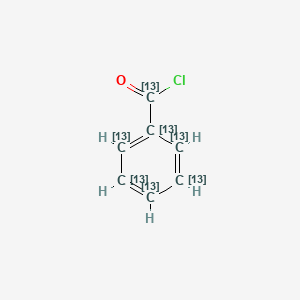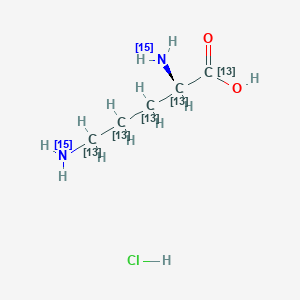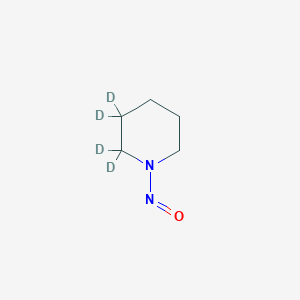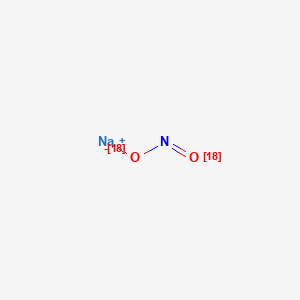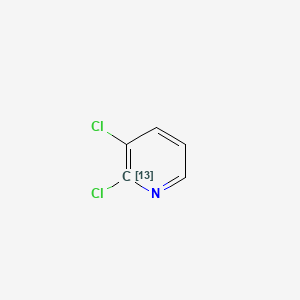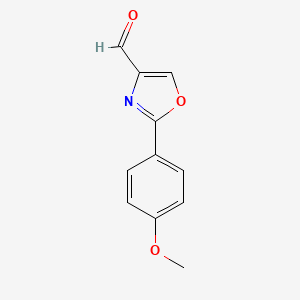
1,3-Dilinoleoyl-2-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dilinoleoyl-2-chloropropanediol, also known as 1,1′-(2-Chloro-1,3-propanediyl) bis[(9Z,12Z)-9,12-octadecadienoate], is a type of lipid that falls under the category of 2-Chloropropanediols (2-MCPD) . It has a molecular formula of C39H67ClO4 and a molecular weight of 635.4 .
Physical And Chemical Properties Analysis
1,3-Dilinoleoyl-2-chloropropanediol is a neat (pure) compound that is supplied in a liquid state . It has a molecular weight of 635.4 .Aplicaciones Científicas De Investigación
Food Chemistry and Safety : 1,3-Dilinoleoyl-2-chloropropanediol is a type of 3-monochloropropanediol (3-MCPD) fatty acid ester. Research by Custodio-Mendoza et al. (2019) on the occurrence of 3-MCPD diesters in edible oils and oil-based foodstuffs highlights their presence in certain refined oils, including palm oils and margarines. These contaminants are generated during industrial refining processes and their levels vary across different types of oils (Custodio-Mendoza et al., 2019).
Analytical Methodologies : Hongru et al. (2014) developed an HPLC method for measuring 3-MCPD esters in oil samples, demonstrating the importance of accurate and efficient analytical techniques for monitoring these contaminants in food products (Hongru et al., 2014).
Toxicological Research : The study by Huang et al. (2018) explored the potential immunosuppressive effects of 3-MCPD esters on T lymphocyte activation, offering insights into the toxicological impacts of these compounds on the immune system (Huang et al., 2018).
Biotechnological Production : Yang et al. (2018) reviewed advances in genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol, a related compound, demonstrating the potential of biotechnology in producing valuable chemicals from renewable resources (Yang et al., 2018).
Molecular Reaction Mechanisms : Research by Yao et al. (2019) investigated the formation pathways of 3-MCPD esters in oils and fats, providing essential knowledge for controlling the generation of these contaminants during food processing (Yao et al., 2019).
Propiedades
IUPAC Name |
[2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFKFYGUGINXTE-MAZCIEHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dilinoleoyl-2-chloropropanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

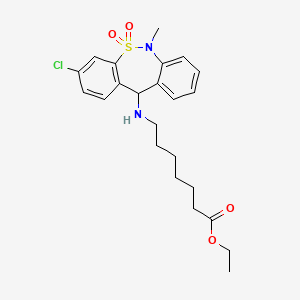
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)
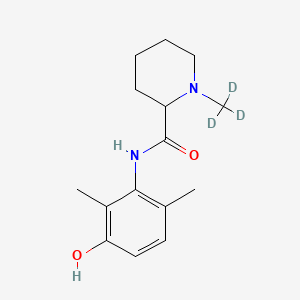
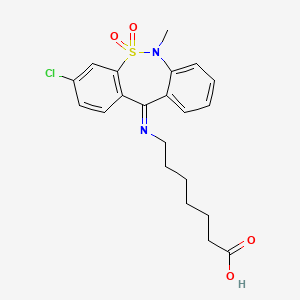
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
